Diethyl 2-phenylpyrimidin-5-yl phosphate
Description
Diethyl 2-phenylpyrimidin-5-yl phosphate is an organophosphorus compound characterized by a pyrimidine ring substituted with a phenyl group at the 2-position and a diethyl phosphate ester at the 5-position. This structure confers unique physicochemical properties, such as increased lipophilicity due to the aromatic phenyl group, which may influence its bioavailability, metabolic pathways, and biological interactions.
Properties
CAS No. |
90338-43-5 |
|---|---|
Molecular Formula |
C14H17N2O4P |
Molecular Weight |
308.27 g/mol |
IUPAC Name |
diethyl (2-phenylpyrimidin-5-yl) phosphate |
InChI |
InChI=1S/C14H17N2O4P/c1-3-18-21(17,19-4-2)20-13-10-15-14(16-11-13)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 |
InChI Key |
NYCZLYJFFNINRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CN=C(N=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-phenylpyrimidin-5-yl phosphate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with 2-phenylpyrimidine-5-carboxylic acid under suitable conditions. The reaction typically requires a catalyst, such as a palladium complex, and may be carried out under microwave irradiation to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-phenylpyrimidin-5-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert the phosphate ester to phosphite derivatives.
Substitution: Nucleophilic substitution reactions can replace the diethyl phosphate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphates, phosphites, and substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl 2-phenylpyrimidin-5-yl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 2-phenylpyrimidin-5-yl phosphate involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s phenylpyrimidine core distinguishes it from simpler organophosphates like DEP. Key structural differences include:
- Aromaticity and Lipophilicity : The phenylpyrimidine moiety increases molecular weight and logP (lipophilicity), enhancing membrane permeability compared to DEP or pyrimidine derivatives lacking aromatic substituents.
- Functional Groups : The phosphate ester group enables enzymatic interactions (e.g., cholinesterase inhibition), while the pyrimidine ring may participate in hydrogen bonding or π-π stacking.
Table 1: Structural and Physicochemical Comparison
Cholinesterase Inhibition
- DEP: A non-specific metabolite of organophosphorus pesticides (OPs), DEP inhibits serum acetylcholinesterase (AChE) at rates comparable to OPs in equimolar doses .
- The phenylpyrimidine group may enhance binding affinity compared to DEP.
Gut Microbiota Modulation
- DEP : Alters gut microbiota composition, increasing opportunistic pathogens (e.g., Parabacteroides, Helicobacter) and reducing anti-inflammatory IL-5. High doses elevate butyrate producers (e.g., Alloprevotella), lowering triglycerides (TG) and LDL-C .
- This compound : Structural complexity may lead to divergent microbial interactions. The phenyl group could promote selective antimicrobial effects or slower degradation, prolonging exposure.
Metabolic Pathways and Toxicity
- DEP: As a non-specific OP metabolite, DEP accumulates in tissues, indirectly affecting endocrine and immune systems. It is less acutely toxic than parent OPs but induces chronic effects like dyslipidemia .
- This compound : The phenylpyrimidine group may slow hydrolysis, increasing persistence. Metabolism likely yields DEP and phenylpyrimidine derivatives, combining OP toxicity with aromatic byproducts.
Hormonal and Inflammatory Effects
- DEP : Reduces IL-6 (pro-inflammatory cytokine) and elevates peptide YY (PYY) and gastrin via Clostridium and Lactobacillus enrichment. High doses increase estradiol, likely through microbial β-glucuronidase activity .
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